
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research due to its unique properties. This compound has been shown to possess potent antioxidant and anti-inflammatory effects, making it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is complex and multifaceted. It has been shown to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide also modulates various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which further contribute to its protective effects.
Biochemical and Physiological Effects:
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to protect cells from oxidative stress, reduce inflammation, and enhance cell survival. In vivo studies have shown that N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can improve vascular function, reduce blood pressure, and protect against ischemic injury. Furthermore, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its stability and ease of use in laboratory experiments. It can be easily synthesized and purified, and its antioxidant and anti-inflammatory properties make it a versatile tool for studying various disease models. However, one limitation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are many potential future directions for research on N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide. One area of interest is the development of novel N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide's potential as a therapeutic agent in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide and to identify its potential applications in other disease models.
Synthesis Methods
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be achieved through several methods, including the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with cyclobutanone, or the oxidation of 2,2,6,6-tetramethylpiperidine with tert-butyl hydroperoxide. The purity and yield of N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide can be optimized through careful purification techniques, such as recrystallization or chromatography.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In particular, its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of conditions such as cardiovascular disease, diabetes, and neurodegenerative disorders. In addition, N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide has been shown to have a protective effect against radiation-induced damage and can be used as a radioprotective agent.
properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-13(2)8-11(9-14(3,4)16-13)15-12(17)10-6-5-7-10/h10-11,16H,5-9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZHAOQCMSHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)



![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)

![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)

![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

